molecular formula C19H24N4O B11136462 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B11136462
M. Wt: 324.4 g/mol
InChI Key: RNMPSNOAUGNSPI-UHFFFAOYSA-N
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Description

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide is a complex organic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure features a fused tricyclic system with nitrogen atoms, making it a significant molecule for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1H-indazole with 2,4-dimethylpyrimidine-5-carbaldehyde under acidic conditions to form the pyrimido[1,2-b]indazole core. This intermediate is then reacted with N-(3-methylbutyl)acetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-methylpropyl)acetamide
  • 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methylpentyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide may exhibit unique biological activities due to the specific arrangement of its substituents. This can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C19H24N4O/c1-12(2)9-10-20-18(24)11-16-13(3)21-19-15-7-5-6-8-17(15)22-23(19)14(16)4/h5-8,12H,9-11H2,1-4H3,(H,20,24)

InChI Key

RNMPSNOAUGNSPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCC(C)C

Origin of Product

United States

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